Boc-ser-osu

Description

Contextualization of Boc-Ser-OSu Derivatives within Amino Acid Activation Strategies

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under normal conditions. Therefore, the carboxyl group of the incoming amino acid must be "activated" to facilitate nucleophilic attack by the free amino group of the growing peptide chain. A variety of activation strategies have been developed over the years.

Historically, methods such as acid chlorides and azides were employed, but these often led to side reactions and racemization. The introduction of carbodiimides, like dicyclohexylcarbodiimide (DCC), represented a significant advancement, forming a highly reactive O-acylisourea intermediate. However, this intermediate can also be prone to side reactions.

To improve efficiency and minimize side products, the concept of "active esters" was developed. chemicalbook.com In this approach, the carboxyl group of the N-protected amino acid is converted into an ester with a leaving group that is sufficiently electron-withdrawing to promote aminolysis. N-hydroxysuccinimide (NHS) esters, such as Boc-Ser(Bzl)-OSu, have proven to be particularly effective. chemicalbook.com They offer a good balance of high reactivity towards amines and relative stability, allowing for their isolation, purification, and storage. chemicalbook.com The N-hydroxysuccinimide that is released as a byproduct is water-soluble, facilitating its removal during the purification process. chemicalbook.com

Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are widely used in modern peptide synthesis, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to enhance coupling efficiency and suppress racemization. bachem.com While these reagents are highly effective, the pre-activated nature of NHS esters like Boc-Ser(Bzl)-OSu offers a straightforward and reliable method for peptide bond formation.

Historical Development and Significance in Peptide Chemistry Research

The landscape of peptide synthesis was revolutionized in the early 1960s by R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). This technique, for which he was awarded the Nobel Prize in Chemistry in 1984, involves assembling a peptide chain on an insoluble polymer support. A cornerstone of early SPPS was the Boc/Bzl strategy . seplite.com

This strategy utilizes the acid-labile Boc group for temporary protection of the N-terminus and more acid-stable benzyl-based groups for semi-permanent protection of amino acid side chains. seplite.compeptide.com The Boc group is removed at each cycle with a mild acid, typically trifluoroacetic acid (TFA), while the benzyl (B1604629) protecting groups and the linkage to the resin remain intact until the final cleavage step, which employs a strong acid like hydrogen fluoride (HF). seplite.com

Within this framework, the need for efficient and reliable methods to form the peptide bond at each step was critical. The development of N-hydroxysuccinimide esters of N-protected amino acids in the 1960s provided a practical solution. chemicalbook.com These active esters, including derivatives like Boc-Ser(Bzl)-OSu, became valuable reagents for SPPS. They offered high reactivity for coupling reactions and good stability for storage. chemicalbook.com The successful synthesis of bradykinin by Merrifield and his colleagues using the Boc protection strategy highlighted the power of this approach. seplite.com

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent in recent decades due to its milder reaction conditions, the Boc/Bzl methodology remains significant, particularly for the synthesis of certain complex or hydrophobic peptides. nih.gov Boc-Ser(Bzl)-OSu, as a key component of this classical strategy, has played a crucial role in the synthesis of numerous peptides for biological and pharmaceutical research. Its use has been instrumental in advancing our understanding of protein structure and function and in the development of peptide-based therapeutics. chemimpex.com

Detailed Research Findings

Boc-Ser(Bzl)-OSu is a valuable reagent for introducing a protected serine residue into a peptide sequence. The benzyl group on the serine side chain prevents unwanted side reactions during synthesis and is typically removed during the final cleavage from the solid support under strong acidic conditions. The N-hydroxysuccinimide ester provides a reliable method for achieving high coupling efficiencies.

Below are tables summarizing the physicochemical properties of Boc-Ser(Bzl)-OSu and its precursor, Boc-Ser(Bzl)-OH.

Table 1: Physicochemical Properties of Boc-Ser(Bzl)-OSu

| Property | Value |

|---|---|

| CAS Number | 13650-73-2 |

| Molecular Formula | C₁₉H₂₄N₂O₇ |

| Molecular Weight | 392.41 g/mol iris-biotech.de |

| Appearance | White to off-white powder |

| Melting Point | 106.0 to 110.0 °C |

| Storage Temperature | 2-8°C iris-biotech.de |

Table 2: Physicochemical Properties of Boc-Ser(Bzl)-OH

| Property | Value |

|---|---|

| CAS Number | 23680-31-1 |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| Appearance | Solid |

| Melting Point | 58-60 °C |

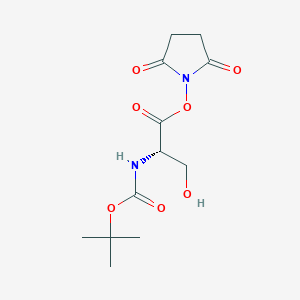

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEYGBZNQMBETA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Ser Osu Derivatives

Direct Activation Procedures from N-Boc-O-Protected Serine

Direct activation of the carboxylic acid is a common and effective strategy. This typically involves converting the carboxylic acid into a more reactive species, such as an active ester. bachem.com The N-hydroxysuccinimide (OSu) ester is a widely used active ester due to its good reactivity and stability. bachem.comglobalresearchonline.net

A prevalent method for preparing active esters is through carbodiimide-mediated coupling. bachem.comglobalresearchonline.net N,N-Dicyclohexylcarbodiimide (DCC) is a popular condensing agent used to facilitate the reaction between the carboxylic acid of the protected serine and N-Hydroxysuccinimide (HOSu, also known as NHS). bachem.comrsc.org

The reaction mechanism involves the activation of the carboxyl group by DCC to form a highly reactive O-acylisourea intermediate. acs.orggoogle.com This intermediate is susceptible to rearrangement into an inactive N-acylurea byproduct. acs.org To prevent this and suppress potential racemization, an additive like HOSu is introduced. bachem.comgoogle.com The HOSu rapidly reacts with the O-acylisourea to form the more stable Boc-Ser(O-protecting group)-OSu active ester and dicyclohexylurea (DCU) as a byproduct. globalresearchonline.netpeptide.com The low solubility of DCU in many organic solvents allows for its easy removal from the reaction mixture by filtration. globalresearchonline.netpeptide.com

The efficiency of the DCC/HOSu coupling method is dependent on carefully controlled stoichiometry and reaction conditions. Typically, the reaction is performed by dissolving the N-Boc-O-protected serine derivative in an appropriate solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org N-Hydroxysuccinimide is then added, often in a slight molar excess relative to the amino acid derivative. rsc.org

The reaction is usually initiated by the addition of DCC, also in a slight molar excess, to the cooled solution (e.g., 0-15 °C) to manage the exothermic nature of the reaction and minimize side reactions. The mixture is then stirred for several hours, often allowing it to warm to room temperature to ensure the reaction goes to completion. rsc.orgrsc.org

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Boc-Ser(OR)-OH:HOSu:DCC Molar Ratio | 1 : 1.1-1.2 : 1.1-1.2 | A slight excess of HOSu and DCC ensures complete conversion of the starting amino acid. rsc.org |

| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc) | Chosen for solubility of reactants and compatibility with the reaction. rsc.orgrsc.org |

| Temperature | Initial cooling (0-15°C), then stirring at room temperature. | Initial cooling controls the reaction rate and minimizes side products; warming ensures completion. |

| Reaction Time | Several hours to overnight (e.g., 16-22 hours). rsc.orgrsc.org | Allows for the complete formation of the active ester and precipitation of the DCU byproduct. rsc.org |

Comparative Analysis of O-Protecting Group Integration During Synthesis (e.g., O-Benzyl vs. O-tert-Butyl)

The O-Benzyl (Bzl) group is typically introduced using benzyl (B1604629) bromide in the presence of a base like sodium hydride. rsc.org It is a robust protecting group, stable to the acidic conditions used to remove the N-terminal Boc group (e.g., trifluoroacetic acid, TFA). iris-biotech.deuwindsor.ca However, the Bzl group is sensitive to and is typically removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst). uwindsor.ca This makes it less compatible with the standard Fmoc/tBu SPPS strategy where final deprotection is acid-mediated. iris-biotech.de

The O-tert-Butyl (tBu) group is installed to protect the hydroxyl group of serine. nbinno.com This group is highly stable under basic and nucleophilic conditions but is readily cleaved by strong acids like TFA. nbinno.com This property makes the Boc-Ser(tBu)-OH derivative and its subsequent OSu ester highly compatible with the widely used Fmoc-based peptide synthesis strategy. iris-biotech.de During Fmoc-SPPS, the N-terminal Fmoc group is removed with a base (like piperidine), and at the end of the synthesis, the tBu side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin using TFA. iris-biotech.de

| Feature | O-Benzyl (Bzl) | O-tert-Butyl (tBu) |

|---|---|---|

| Introduction Method | Reaction with benzyl bromide and a strong base (e.g., NaH). rsc.org | Acid-catalyzed addition of isobutylene (B52900) or using tert-butylating agents. nbinno.com |

| Stability | Stable to acids (TFA) and bases. iris-biotech.deuwindsor.ca | Stable to bases (piperidine) and catalytic hydrogenation. iris-biotech.de |

| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd). uwindsor.ca | Strong acids (e.g., Trifluoroacetic Acid - TFA). iris-biotech.de |

| Compatibility with SPPS | Primarily compatible with Boc/Bzl synthesis strategies. iris-biotech.de | Highly compatible with Fmoc/tBu synthesis strategies. nbinno.comiris-biotech.de |

Research on Yield Optimization and Process Efficiency in Boc-Ser-OSu Synthesis

Optimizing the synthesis of this compound derivatives focuses on maximizing yield, ensuring high purity, and simplifying the process. Research indicates that the choice of coupling reagents and reaction conditions plays a significant role in efficiency. While DCC is effective, the formation of the insoluble DCU byproduct can sometimes complicate purification in solid-phase synthesis, leading to the preference for more soluble carbodiimides like diisopropylcarbodiimide (DIC) in that context. bachem.compeptide.com For solution-phase synthesis of the active ester, however, the precipitation of DCU is advantageous for purification. globalresearchonline.net

The use of additives is another area of optimization. HOSu is highly effective, but other additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are also widely used in carbodiimide-mediated couplings to enhance reaction rates and suppress racemization. bachem.comgoogle.comnih.gov The combination of DCC and HOBt is a well-established method for activating amino acids for peptide bond formation. nih.gov

Process efficiency is also improved by ensuring the complete conversion of the starting material. Using a slight excess of the coupling agent (DCC) and the activating agent (HOSu) helps drive the reaction to completion. rsc.org For instance, procedures for synthesizing similar active esters, such as Boc-Asp(tBu)-Ala-OSu, report high yields (95%) using a 1.2 equivalent excess of both N-hydroxysuccinimide (NHS, or HOSu) and a water-soluble carbodiimide (B86325) (EDC·HCl). rsc.org A synthesis of Boc-L-serine benzyl ester reported a quantitative (100%) yield before the final activation step. chemicalbook.com These high yields in precursor steps and related reactions suggest that the synthesis of this compound derivatives can be a highly efficient process with careful control over the reaction parameters.

Chemical Reactivity and Mechanistic Investigations of Boc Ser Osu Derivatives

Mechanism of Activated Ester Formation and Amide Bond Formation

The formation of a peptide bond using Boc-Ser-OSu proceeds through a well-defined mechanism involving the activation of the carboxylic acid and subsequent nucleophilic attack by an amine. The N-Hydroxysuccinimide (OSu) moiety plays a pivotal role in this two-step process.

The primary function of the N-Hydroxysuccinimide (OSu) group in this compound is to convert the carboxyl group of Boc-Serine into a highly reactive ester. This "activation" is necessary because the direct reaction between a carboxylic acid and an amine to form an amide bond is generally very slow. The OSu moiety is an excellent leaving group due to the stability of the resulting N-Hydroxysuccinimide anion, which is resonance-stabilized.

This activation enhances the electrophilicity of the carbonyl carbon of the serine residue, making it more susceptible to nucleophilic attack by the amino group of another amino acid or peptide. bachem.com The electron-withdrawing nature of the succinimide ring further contributes to this increased electrophilicity. Active esters, such as those derived from N-hydroxysuccinimide, are widely used in peptide synthesis due to their stability and high reactivity towards aminolysis. bachem.comthieme-connect.de

The second stage of the amide bond formation is the aminolysis of the activated ester. The amino group of the incoming amino acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. thieme-connect.de

Kinetic Studies of Coupling Reactions Involving this compound

While specific kinetic data for the coupling reactions of this compound are not extensively documented in publicly available literature, the kinetics of aminolysis of N-hydroxysuccinimide esters, in general, have been studied. The rate of the coupling reaction is influenced by several factors, including the nature of the amine, the solvent, and the presence of any catalysts.

The aminolysis of active esters is a bimolecular reaction, and its rate is dependent on the concentration of both the activated ester and the amine. thieme-connect.de The reaction can be accelerated by using an excess of one of the reactants. The polarity of the solvent also plays a significant role; polar solvents can facilitate the reaction by stabilizing the charged transition states. thieme-connect.de

To provide a comparative context for the reactivity of OSu esters, the following table summarizes the relative rates of aminolysis for different types of active esters commonly used in peptide synthesis.

| Activated Ester Type | Leaving Group | Relative Rate of Aminolysis |

| OSu (N-Hydroxysuccinimide) | N-Hydroxysuccinimide | High |

| ONp (p-Nitrophenyl) | p-Nitrophenol | Moderate |

| OPfp (Pentafluorophenyl) | Pentafluorophenol | Very High |

| OBt (1-Hydroxybenzotriazole) | 1-Hydroxybenzotriazole (B26582) | High |

This table provides a qualitative comparison of the relative reactivity of different activated esters. Actual reaction rates can vary depending on specific reaction conditions.

Stereochemical Integrity during Activation and Coupling Processes

A critical consideration in peptide synthesis is the preservation of the chiral integrity of the amino acids. The activation and coupling steps can sometimes lead to racemization, which is the loss of stereochemical purity. For serine derivatives, this is a known risk that must be carefully managed.

Racemization of activated amino acid derivatives, including those of serine, can occur through two primary mechanisms:

Enolization: This mechanism involves the abstraction of the α-proton of the activated amino acid by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-isomers. bachem.com

Oxazolone Formation: Urethane-protected amino acids, such as this compound, can cyclize to form a 5(4H)-oxazolone intermediate. bachem.com This five-membered ring is planar and can readily tautomerize to an aromatic oxazole, which is achiral. Subsequent hydrolysis or aminolysis of the oxazolone can lead to a racemic mixture of the amino acid. This pathway is a significant cause of racemization, especially during prolonged coupling times or in the presence of strong bases. bachem.commdpi.com

Serine is among the amino acids that are particularly prone to racemization during peptide synthesis. uniurb.it

Several strategies have been developed to minimize racemization during the coupling of activated amino acids like this compound. These strategies focus on controlling the reaction conditions and the choice of reagents.

Use of Racemization-Suppressing Additives: The addition of reagents such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is a common and effective method to suppress racemization. peptide.comacs.org These additives can react with the activated ester to form an intermediate OBt or OAt ester, which is less prone to racemization but still highly reactive towards aminolysis. peptide.com

Choice of Coupling Reagent: When this compound is generated in situ, the choice of the carbodiimide (B86325) or other coupling reagent is crucial. The use of phosphonium-based reagents like BOP and PyBOP, or aminium/uronium reagents like HBTU and HATU, in combination with HOBt or HOAt, can significantly reduce the extent of racemization compared to using carbodiimides alone. bachem.compeptide.com

Control of Reaction Conditions: Minimizing the reaction time and avoiding an excess of base are critical for preserving chiral purity. The use of sterically hindered bases, such as diisopropylethylamine (DIPEA), is often preferred over less hindered bases like triethylamine (B128534) (TEA) to reduce the rate of α-proton abstraction. researchgate.net

The following table summarizes the effectiveness of various coupling reagents in minimizing the racemization of serine derivatives during peptide synthesis.

| Coupling Reagent/Additive | Typical Racemization Level | Notes |

| DCC | Moderate to High | One of the earliest coupling reagents; significant racemization can occur. |

| DCC/HOBt | Low | The addition of HOBt significantly suppresses racemization. peptide.com |

| HBTU/HOBt | Very Low | A widely used combination that provides efficient coupling with minimal racemization. peptide.com |

| HATU/HOAt | Very Low | Highly efficient coupling with excellent preservation of chiral integrity. mdpi.com |

| PyBOP | Low | A phosphonium-based reagent that is effective in reducing racemization. bachem.com |

This table provides a general overview. The actual degree of racemization can be influenced by the specific amino acid sequence, solvent, temperature, and reaction time.

Compatibility with Diverse Solvent Systems and Co-reagents

The efficacy of peptide coupling reactions involving N-tert-butyloxycarbonyl-L-serine N-hydroxysuccinimide ester (this compound) is profoundly influenced by the choice of solvent and the presence of co-reagents. The stability of the active ester, the solubility of reactants, and the rate of aminolysis are all dependent on the reaction environment. Research in peptide synthesis has explored a variety of solvent systems and additives to optimize reaction outcomes, ensuring high yields and minimal side reactions.

The selection of an appropriate solvent is critical for successful peptide synthesis. The solvent must effectively solvate the growing peptide chain attached to the resin in solid-phase peptide synthesis (SPPS) and dissolve the reactants in solution-phase synthesis. peptide.com Commonly utilized solvents in peptide synthesis include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.com

DMF is a polar aprotic solvent widely used due to its excellent solvating properties for both the resin and protected amino acids. However, it can decompose over time to release dimethylamine, which can cause premature removal of the Fmoc protecting group in orthogonal strategies. peptide.com NMP is another popular choice, offering higher polarity and often improving coupling yields, especially in cases of difficult sequences. peptide.com DCM is frequently employed in Boc-based chemistry protocols as it effectively dissolves Boc-protected amino acids and is compatible with trifluoroacetic acid (TFA) used for Boc group removal. peptide.com However, its capacity to solvate larger peptide chains can be limited. peptide.com

The compatibility and performance of this compound and related active esters are not uniform across all solvents. The reaction yield, for instance, can be significantly dependent on the solvent composition. While specific data for this compound is not extensively tabulated in comparative studies, research on similar compounds like Boc-Trp-OSu for the synthesis of Boc-Trp-Phe-NH2 illustrates the impact of the solvent environment. The highest yields were achieved in aqueous mixtures with methanol and DMSO, indicating that solvent choice is a critical parameter for optimization. researchgate.net

Table 1: Effect of Organic Solvents on Peptide Synthesis Yield

| Solvent System | Concentration (%) | Yield (%) |

| Methanol | 20 | 97.1 |

| DMSO | 30 | 95.4 |

| DMF | - | - |

Data adapted from a study on the chemo-enzymatic synthesis of a dipeptide using a Boc-protected amino acid. researchgate.net The table demonstrates the significant influence of solvent choice and concentration on reaction yield.

Beyond traditional solvents, research into "green" solvents such as ethyl acetate and 1,2-dimethoxyethane (DME) is emerging to create more sustainable peptide synthesis methods.

The reactivity of this compound is also modulated by the addition of co-reagents, which can act as catalysts or suppress side reactions. In carbodiimide-mediated activations that can lead to the formation of this compound in situ, additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used. bachem.com These additives are known to accelerate the acylation process and, crucially, reduce the risk of racemization during the coupling step. bachem.com

Tertiary amines are commonly used as bases in peptide coupling reactions to neutralize protonated species and facilitate the aminolysis of the active ester. The choice of base is critical, as stronger or more hindered bases can influence the rate of reaction and the prevalence of side reactions. For instance, N-methylmorpholine is often preferred over triethylamine in mixed anhydride reactions to minimize epimerization. While this compound is a pre-activated ester, the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is standard practice to ensure the nucleophilicity of the incoming amino group. chemrxiv.org

Table 2: Overview of Common Solvents and Co-reagents in Peptide Synthesis

| Class | Compound | Key Characteristics & Compatibility Notes |

| Solvents | N,N-Dimethylformamide (DMF) | Excellent solvation properties; potential for amine impurities. peptide.com |

| N-Methyl-2-pyrrolidone (NMP) | More polar than DMF, can improve coupling efficiency. peptide.com | |

| Dichloromethane (DCM) | Commonly used in Boc chemistry; less effective at solvating large peptides. peptide.com | |

| Tetrahydrofuran (THF) | Reported as an excellent solvent for PEG-based resins. | |

| Co-reagents (Additives) | 1-Hydroxybenzotriazole (HOBt) | Accelerates coupling and suppresses racemization when used with carbodiimides. bachem.com |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | A more reactive analogue of HOBt, effective for difficult couplings. bachem.com | |

| Co-reagents (Bases) | N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic base commonly used to facilitate the coupling reaction. chemrxiv.org |

| N-Methylmorpholine (NMM) | A weaker, less hindered base used to minimize isomerization. |

Advanced Applications of Boc Ser Osu Derivatives in Peptide and Bioconjugate Chemistry

Utility in Stepwise Peptide Elongation Strategies

Boc-Ser-OSu serves as a valuable building block for the stepwise elongation of peptide chains, contributing to the efficient assembly of complex peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Integration into Boc/Benzyl (B1604629) Protection Schemes

The Boc/Benzyl protection scheme is a classical strategy in SPPS where the Boc group protects the α-amino terminus, and benzyl-based protecting groups are used for side-chain protection. This compound is compatible with this scheme, allowing for the introduction of serine residues with its side-chain hydroxyl group appropriately protected (often as a benzyl ether, Boc-Ser(Bzl)-OSu) chemimpex.comsigmaaldrich.comresearchgate.net. While not strictly orthogonal—as both Boc and benzyl groups are acid-labile—this combination is practically utilized due to the differential lability, with Boc being removed under milder acidic conditions (e.g., 50% TFA in DCM) compared to benzyl groups, which require stronger acids like HF researchgate.netpeptide.com. The OSu ester functionality of this compound ensures efficient activation for coupling to the free amine on the solid support bachem.com.

Contributions to Coupling Efficiency and Overall Yield in SPPS

The N-hydroxysuccinimide ester moiety of this compound is a highly reactive activated ester that readily forms amide bonds with free amino groups. This high reactivity contributes to efficient coupling reactions, often leading to good yields in SPPS chemimpex.comnih.gov. The pre-activated nature of this compound simplifies the coupling step, reducing the need for additional coupling reagents in some protocols, thereby streamlining the synthesis process. The compound's stability under typical SPPS conditions further supports its utility in achieving high purity and yield of the desired peptide product chemimpex.com.

Solution-Phase Peptide Synthesis (LPPS) Approaches

This compound and its derivatives also find application in solution-phase peptide synthesis, particularly in fragment condensation strategies.

Application in Segment Condensation and Fragment Coupling

In LPPS, this compound can be employed in segment condensation and fragment coupling approaches. The OSu ester is a reactive species that can efficiently couple with the free amino group of a peptide fragment in solution bachem.comresearchgate.net. This method is advantageous for assembling larger peptide sequences where stepwise addition on solid support becomes challenging. By using pre-formed, protected peptide fragments, including those incorporating this compound, researchers can build complex peptide architectures more effectively. The OSu ester functionality is particularly favored in solution synthesis for its reactivity and stability bachem.com.

Role in Convergent Synthesis Paradigms

Convergent synthesis strategies involve the preparation of smaller peptide fragments, which are then coupled together to form a larger, more complex peptide. Activated amino acid derivatives, like this compound, play a crucial role in this approach by facilitating the formation of peptide bonds between these pre-synthesized fragments. The NHS ester moiety of this compound provides a reactive handle that can efficiently couple with the free N-terminus or lysine (B10760008) side chains of other peptide fragments, often under mild conditions rsc.orgresearchgate.net. This method allows for the modular assembly of peptides, which can be more efficient and yield higher purity products compared to stepwise synthesis, especially for longer peptide sequences acs.org. The use of protected amino acid derivatives like this compound ensures that only the desired coupling occurs, preventing unwanted side reactions and maintaining the integrity of the peptide backbone and side chains acs.orgub.edu.

Functionalization of Peptides and Proteins through Selective Serine Activation

Serine, with its hydroxyl group, is a nucleophilic amino acid that can be selectively modified to introduce various functionalities onto peptides and proteins. This compound and its derivatives are instrumental in achieving this selective functionalization. While NHS esters are predominantly known for reacting with amines, their reactivity can be modulated, and in some contexts, they can react with hydroxyl groups, albeit typically at slower rates than with amines rsc.orgnih.govscience.govresearchgate.net. More specialized derivatives or reaction conditions are often employed to achieve high selectivity for serine residues.

Site-Specific Bioconjugation Methodologies

Achieving site-specific bioconjugation, where a modification is precisely attached to a single, predetermined site on a peptide or protein, is a significant goal in chemical biology and drug development. While NHS esters are broadly used for amine conjugation, strategies for site-specific serine modification often involve more advanced chemistries or engineered proteins. However, the principle of using activated amino acid derivatives remains central. For instance, research into phosphorus(V)-based reagents has shown striking selectivity for serine residues, mimicking natural phosphorylation processes and enabling site-specific attachment of various cargos nih.govresearchgate.netugr.es. While not directly using this compound, these methods highlight the ongoing development in achieving serine-specific conjugation, a field where activated esters of serine derivatives can potentially play a role in specific contexts or as precursors. Traditional NHS esters are primarily utilized for amine conjugation, but their chemistry serves as a benchmark for developing selective bioconjugation strategies researchgate.netacs.org.

Development of Modified Peptides and Research Probes

The ability to selectively functionalize serine residues opens avenues for creating modified peptides and research probes with tailored properties. By attaching fluorescent tags, affinity labels, or other functional moieties to serine residues, researchers can create tools for studying protein-ligand interactions, tracking biological processes, or developing novel therapeutics. For example, Boc-Ser(tBu)-OSu has been used in the synthesis of cyclic peptides, where its activated ester functionality facilitates coupling reactions rsc.orgnih.gov. The development of peptides with specific modifications at serine sites can lead to enhanced stability, altered biological activity, or improved targeting capabilities, making them valuable research probes in various biological investigations chemimpex.comchemimpex.comchemimpex.com.

Applications as Masked Functionalities in Organic Synthesis

In organic synthesis, a "masked functionality" refers to a chemical group that is temporarily converted into a less reactive form to prevent unwanted reactions during a synthetic sequence. This masked group can later be revealed or transformed into the desired functional group under specific conditions. Amino acid derivatives, including those of serine, can serve as versatile masked functionalities.

Boc-Ser(tBu)-OSu as a Precursor for α-Oxo Aldehyde Introduction via Periodate (B1199274) Oxidation

A notable application of a this compound derivative is the use of Boc-Ser(tBu)-OSu (N-Boc-O-tert-butyl-L-serine N-hydroxysuccinimide ester) as a precursor for introducing α-oxo aldehyde functionalities rsc.orgsigmaaldrich.com. In this strategy, the tert-butyl ether protects the serine hydroxyl group, and the N-hydroxysuccinimide ester activates the carboxyl group for coupling. After incorporation into a peptide chain, the Boc and tert-butyl protecting groups can be removed. Subsequent treatment with periodate (e.g., sodium periodate, NaIO₄) selectively oxidizes the resulting vicinal aminoalcohol (formed from the deprotected serine side chain) to an α-oxo aldehyde. This transformation is a powerful method for generating reactive aldehyde groups at specific serine positions within peptides, enabling further bioconjugation or chemical modifications rsc.orgsigmaaldrich.com. This approach effectively "masks" the aldehyde functionality until it is needed, allowing for controlled synthesis of complex molecules.

Challenges and Mitigation Strategies in Utilizing Boc Ser Osu Derivatives for Research Synthesis

Impact of Reaction Conditions on Coupling Efficiency and Product Purity

Influence of Bases and Additives on Reaction Outcome and Side Products

The efficiency and fidelity of coupling reactions involving Boc-Ser-OSu are heavily influenced by the presence and nature of bases and additives.

Role of Bases: In coupling reactions where this compound reacts with an amine, a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often required. Bases are essential for neutralizing any acidic byproducts or starting materials (e.g., amino acid hydrochlorides) and to ensure the amine nucleophile is in its free, reactive form bachem.comreddit.com. However, the presence of bases, particularly strong ones or in excess, can promote undesirable side reactions, most notably racemization of the chiral center of the amino acid residue bachem.comreddit.comthieme-connect.de.

Role of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu) are frequently used in conjunction with coupling agents (like carbodiimides) that might be used to form the NHS ester itself or in related coupling chemistries. These additives are known to suppress racemization and enhance coupling efficiency by forming more reactive active esters or by stabilizing intermediates researchgate.netbachem.comuni-kiel.derxchemicals.com. When this compound is used directly, the byproduct of the coupling reaction is N-hydroxysuccinimide, which is water-soluble and readily removed, simplifying the purification process researchgate.netrhhz.net.

Side Products: The primary concern in peptide synthesis is racemization, which can lead to a loss of stereochemical integrity and the formation of diastereomeric peptides that are difficult to separate thieme-connect.deuni-kiel.de. Another common side reaction, particularly when carbodiimide (B86325) coupling agents are involved in the activation step, is the formation of N-acylureas, which can reduce yield and complicate purification thieme-connect.de. Careful selection of bases and additives, along with controlled reaction conditions, is paramount to minimizing these side reactions and ensuring the optical purity of the synthesized peptide bachem.comthieme-connect.de.

Table 1: Influence of Bases and Additives on Coupling Reactions

| Component | Role/Effect | Potential Side Reactions/Considerations | Citations |

| Bases (e.g., TEA, DIPEA) | Neutralize acids, facilitate amine nucleophilicity | Can promote racemization, especially at higher concentrations or temperatures bachem.comreddit.comthieme-connect.de | bachem.comreddit.com |

| Additives (e.g., HOBt, HOSu) | Suppress racemization, enhance coupling efficiency, form active esters | HOBt can have explosive properties bachem.com. HOSu forms stable active esters but can undergo Lossen rearrangement bachem.com. | researchgate.netbachem.comuni-kiel.derxchemicals.com |

| N-Hydroxysuccinimide (from NHS ester) | Byproduct of coupling | Water-soluble, easily removed by washing researchgate.netrhhz.net | researchgate.netrhhz.net |

Optimization of Temperature and Concentration Profiles

Optimizing temperature and concentration is critical for achieving efficient coupling reactions with this compound.

Concentration: The concentration of reactants directly influences reaction rates, as higher concentrations lead to a greater frequency of effective collisions between molecules . For this compound coupling reactions, optimizing reactant concentration is essential for balancing reaction speed, cost-effectiveness, and the minimization of side reactions jpt.com. While higher concentrations can accelerate coupling, they may also increase the likelihood of certain side reactions or lead to solubility challenges chemrxiv.org. A common starting point for concentrations in NHS ester couplings is approximately 0.1 M reddit.com. For more challenging couplings, such as those involving sterically hindered amino acids, a higher molar ratio of reagents might be beneficial jpt.com.

Table 2: Optimization of Temperature and Concentration in Peptide Coupling

| Parameter | Typical Range/Strategy | Impact on Reaction | Potential Drawbacks | Citations |

| Temperature | Room temperature to elevated (e.g., 50-70°C) | Accelerates reaction rates, reduces coupling time | Can increase racemization or degradation thieme-connect.de | google.comchemrxiv.orgcsbio.com |

| Concentration | 0.1 M (starting point) to higher ratios for challenging couplings | Increases reaction rate due to higher collision frequency | Can increase side reactions, solubility issues, cost | reddit.comchemrxiv.orgjpt.com |

Methodological Research on Purification Strategies for Synthetic Intermediates

Chromatographic Techniques: A variety of chromatographic methods are employed for the purification of peptide intermediates and final products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard and most widely utilized technique for peptide purification. RP-HPLC separates molecules based on their hydrophobicity, employing a hydrophobic stationary phase (commonly C18-modified silica) and a gradient of aqueous and organic solvents. It offers high resolution and reproducibility, making it indispensable for achieving the purity required for therapeutic peptides bachem.comacs.orgthermofisher.comamericanpeptidesociety.org.

Flash Column Chromatography: A common and efficient method for purifying intermediates, flash chromatography typically uses silica (B1680970) gel as the stationary phase and is driven by moderate pressure. Solvent systems, such as mixtures of dichloromethane (B109758) and methanol, are frequently used neb.comdergipark.org.tr.

Liquid-Liquid Extraction (LLE): This classic technique, also known as solvent extraction, remains relevant for separating intermediates in solution-phase peptide synthesis. Various modifications have been developed to enhance its efficiency and reduce solvent consumption acs.org.

NHS Ester Specifics in Purification: A notable advantage of using N-hydroxysuccinimide esters like this compound is the nature of the byproduct formed during the coupling reaction. N-hydroxysuccinimide is water-soluble and can be readily removed through simple aqueous washes, significantly simplifying the purification process compared to other activated ester derivatives researchgate.netrhhz.net.

Other Methods: Following chromatographic purification, Lyophilization (freeze-drying) is commonly employed to remove residual solvents and obtain the purified peptide as a stable, dry powder bachem.comsterlingpharmasolutions.com. In some cases, particularly for simpler peptides, crystallization may also be a viable purification strategy sterlingpharmasolutions.com.

Table 3: Common Purification Strategies for Peptide Synthesis Intermediates

| Technique | Principle | Application/Notes | Citations |

| RP-HPLC | Separation by hydrophobicity | Standard for peptide purification, high resolution | bachem.comacs.orgthermofisher.comamericanpeptidesociety.org |

| Flash Column Chromatography | Separation by polarity/adsorption | Common for intermediates, uses silica gel | neb.comdergipark.org.tr |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility | Used for solution-phase intermediates | acs.org |

| Aqueous Washing | Removal of water-soluble byproducts | Effective for NHS ester byproducts (N-hydroxysuccinimide) researchgate.netrhhz.net | researchgate.netrhhz.net |

| Lyophilization | Solvent removal by sublimation | Final drying of purified peptides | bachem.comsterlingpharmasolutions.com |

Compound List:

This compound: N-tert-butoxycarbonyl-L-serine N-hydroxysuccinimide ester. A protected and activated derivative of the amino acid serine, used for peptide bond formation.

Comparative Analysis with Other Activated Serine and Amino Acid Derivatives in Research Synthesis

Comparison with other N-Hydroxysuccinimide Esters in Peptide Chemistry

N-hydroxysuccinimide (NHS) esters, including Boc-Ser-OSu, are favored in peptide synthesis due to their good stability, crystalline nature, and the ease of removing the N-hydroxysuccinimide byproduct, which is water-soluble chemicalbook.comenamine.netgoogle.comuniurb.it. This water solubility simplifies purification processes, as the NHS byproduct can be readily extracted with water, leaving the desired peptide product enamine.netgoogle.com. Compared to other activating groups, NHS esters offer a balance between reactivity and stability, making them suitable for routine peptide synthesis, including solid-phase peptide synthesis (SPPS) and bioconjugation bachem.comchemimpex.com. Other N-hydroxysuccinimide esters derived from various N-protected amino acids are also commonly employed, providing a versatile toolkit for assembling peptide chains chemicalbook.comenamine.net.

Comparative Reactivity and Selectivity with Phenyl, Trichlorophenyl, and Pentafluorophenyl Esters

The reactivity of activated esters is largely governed by the electron-withdrawing properties of the leaving group, which increases the electrophilicity of the carbonyl carbon. This principle dictates a general order of reactivity for commonly used activated esters: Pentafluorophenyl (Pfp) esters are typically the most reactive, followed by trichlorophenyl (TCP) esters, then phenyl esters, and finally N-hydroxysuccinimide (OSu) esters sci-hub.sethieme-connect.debachem.com.

Pentafluorophenyl (Pfp) esters: These are highly reactive due to the strong electron-withdrawing effect of the five fluorine atoms, leading to rapid coupling reactions thieme-connect.de.

Trichlorophenyl (TCP) esters: Similar to Pfp esters, TCP esters exhibit enhanced reactivity compared to OSu esters, with the liberated phenol (B47542) being easier to remove thieme-connect.de.

Phenyl esters: Phenyl esters also demonstrate significant reactivity, influenced by the aromatic system's electron-withdrawing capabilities sci-hub.seuoa.gr.

N-Hydroxysuccinimide (OSu) esters: this compound, as an OSu ester, possesses moderate reactivity. While less reactive than Pfp or TCP esters, this characteristic provides a valuable balance, offering sufficient reactivity for many standard couplings while maintaining good stability and facilitating byproduct removal bachem.comthieme-connect.de.

The choice between these activated esters often depends on the specific coupling challenge. For sterically hindered or difficult couplings, more reactive esters like Pfp may be preferred. However, for general peptide synthesis, the stability and ease of handling associated with OSu esters like this compound often make them the preferred choice bachem.comthieme-connect.de.

Table 1: Comparative Reactivity of Activated Amino Acid Esters

| Ester Type | Leaving Group | Relative Reactivity | Byproduct Solubility | Common Use |

| N-Hydroxysuccinimide (OSu) | N-Hydroxysuccinimide | Moderate | Water-soluble | General peptide synthesis, bioconjugation |

| Pentafluorophenyl (OPfp) | Pentafluorophenol | High | Water-insoluble | Difficult couplings, SPPS |

| Phenyl | Phenol | Moderate-High | Water-insoluble | Early peptide synthesis, less common now |

| Trichlorophenyl (OTCP) | 2,4,5-Trichlorophenol | High | Water-insoluble | Coupling reactions, glycopeptide chemistry |

Orthogonal Protecting Group Strategies in Relation to this compound Derivatives in Complex Synthesis

Orthogonal protecting group strategies are fundamental in complex organic synthesis, allowing for the selective removal of one protecting group without affecting others. The tert-butyloxycarbonyl (Boc) group, commonly found in this compound, is stable to basic and nucleophilic conditions but is readily cleaved by mild acidic treatment numberanalytics.comwiley-vch.demdpi.comalchemyst.co.uk. This acid lability makes the Boc group orthogonal to base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by piperidine (B6355638) numberanalytics.commdpi.combiosynth.com.

In the context of peptide synthesis, this compound can be integrated into sequences where the Boc group needs to be removed at a specific stage, typically under acidic conditions, to allow further chain elongation. For instance, when synthesizing peptides using Boc chemistry, the serine side chain often requires protection, commonly as a benzyl (B1604629) ether (Boc-Ser(Bzl)-OSu) peptide.comiris-biotech.de. This protected derivative allows the coupling of serine residues into a growing peptide chain via the activated OSu ester. Subsequently, the Boc group can be removed under acidic conditions, exposing the alpha-amino group for the next coupling step, while the benzyl ether on the serine side chain remains intact until later deprotection, often with stronger acids or hydrogenolysis wiley-vch.depeptide.comug.edu.pl. This stepwise deprotection and coupling, facilitated by orthogonal protecting groups, is essential for building complex peptide structures with high fidelity.

Advantages and Limitations of this compound in Specific Synthetic Contexts

Advantages:

Stability and Handling: this compound derivatives are generally crystalline and possess good stability, allowing for purification and storage chemicalbook.comgoogle.com.

Byproduct Removal: The N-hydroxysuccinimide byproduct is water-soluble, simplifying its removal from reaction mixtures, which is a significant advantage in both solution and solid-phase synthesis enamine.netgoogle.comuniurb.it.

Reactivity Balance: this compound offers a moderate level of reactivity that is suitable for a wide range of amino acid couplings, providing a good balance between activation and stability bachem.com.

Versatility: It is widely used in solid-phase peptide synthesis (SPPS) and bioconjugation applications, facilitating the creation of therapeutic peptides and modified biomolecules chemimpex.com.

Limitations:

Reactivity for Difficult Couplings: Compared to more highly activated esters like pentafluorophenyl (Pfp) or trichlorophenyl (TCP) esters, this compound is less reactive. This can necessitate longer reaction times or higher concentrations when coupling sterically hindered amino acids or forming challenging peptide bonds thieme-connect.debachem.com.

Potential for Side Reactions: While generally well-behaved, like all activated esters, this compound can be susceptible to side reactions such as epimerization, particularly under prolonged reaction times or in the presence of certain bases, although it is often considered less prone to this than some other activated species bachem.compeptide.com.

Table 2: Advantages and Limitations of this compound

| Feature | Description |

| Advantages | |

| Stability | Crystalline derivatives with good shelf-life and stability under typical reaction conditions. |

| Byproduct Removal | Water-soluble N-hydroxysuccinimide byproduct is easily removed by aqueous extraction, simplifying purification. |

| Reactivity Balance | Offers sufficient reactivity for many standard couplings while maintaining good stability, making it suitable for routine use. |

| SPPS & Bioconjugation | Widely applicable in solid-phase peptide synthesis and bioconjugation for creating complex peptides and modified biomolecules. |

| Limitations | |

| Reactivity | Less reactive than highly activated esters (e.g., Pfp, TCP), potentially requiring longer reaction times for sterically hindered couplings. |

| Side Reactions | Can be susceptible to epimerization in challenging couplings, though often less so than some other activated ester types. |

Analytical Techniques for Mechanistic and Purity Assessment in Chemical Research

Spectroscopic Methods for Structural Elucidation of Reaction Intermediates and Products

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for confirming the structure of Boc-ser-osu and identifying any modifications or byproducts formed during synthesis or coupling reactions.

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure by analyzing the magnetic environments of hydrogen and carbon nuclei, respectively. For this compound, characteristic signals would be observed for the Boc group (a singlet around 1.4 ppm for the tert-butyl protons in ¹H NMR), the benzyl (B1604629) group (multiplets in the aromatic region, around 7.3 ppm in ¹H NMR), the serine backbone protons, and the N-hydroxysuccinimide ester moiety. The chemical shifts and coupling patterns are highly diagnostic for confirming the compound's identity and purity. For instance, ¹H NMR of Boc-Ser(Bzl)-OH (a related precursor) shows characteristic peaks for the Boc group (singlet at 1.45 ppm), benzyl group (multiplets around 7.3 ppm), and the serine backbone protons sigmaaldrich.com. While specific NMR data for this compound itself is not extensively detailed in the provided search results, the principles of NMR application to similar Boc-protected amino acid derivatives are well-established for structural elucidation scienceopen.com.

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the synthesized products.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of this compound and to monitor reaction progress by separating components based on their differential partitioning between a stationary phase and a mobile phase. Analytical HPLC can quantify the amount of this compound and detect impurities, such as unreacted starting materials or side products. For example, purity is often reported as ≥97% (HPLC) for Boc-Ser(Bzl)-OSu . HPLC is also a standard method for analyzing peptide synthesis products, where it can separate the desired peptide from truncated sequences or deletion byproducts rsc.orgacs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and its derivatives, as well as for identifying unknown impurities or reaction byproducts. LC-MS can provide both retention time information from the chromatographic separation and mass-to-charge ratio (m/z) data from the mass spectrometer. For example, LC-MS analysis of related compounds can yield retention times (Rt) and mass-to-charge ratios (m/z) for protonated or deprotonated molecular ions scienceopen.com. The PubChem entry for a similar compound, this compound (C12H18N2O7), lists predicted m/z values for various adducts, such as [M+H]⁺ at 303.11868, which aids in identification uni.lu. LC-MS is a powerful tool for tracking reaction intermediates and confirming the identity of final products in complex synthetic sequences rsc.orgacs.org.

Qualitative Tests for Coupling Completion in Solid-Phase Synthesis

In solid-phase peptide synthesis (SPPS), qualitative tests are essential for ensuring that coupling reactions are complete before proceeding to the next step, thereby minimizing the formation of deletion sequences.

Kaiser Test (Ninhydrin Test): The Kaiser test is a widely used qualitative assay to detect the presence of free primary amines on the resin during SPPS. After the coupling of an amino acid to the growing peptide chain, the resin beads are treated with the Kaiser test reagents. A positive result (typically a blue or purple color) indicates the presence of unreacted free amino groups, meaning the coupling reaction was incomplete. A negative result (no color change or a faint yellow color) signifies that the coupling reaction has gone to completion. This test is crucial for optimizing coupling efficiency and ensuring the quality of the synthesized peptide. The Kaiser test is a standard procedure in Boc-based SPPS protocols to confirm coupling completion google.comnih.gov. While specific application of the Kaiser test directly to this compound coupling is implied by its use in SPPS, the test itself is a general indicator for free amines after coupling reactions involving protected amino acids.

Future Research Directions and Emerging Trends in Boc Ser Osu Chemistry

Development of Novel Boc-Ser-OSu Analogs for Enhanced Performance and Selectivity

The development of novel analogs of this compound is a burgeoning area of research aimed at overcoming some of the inherent limitations of the parent compound and tailoring its properties for specific applications. Key goals in this area include improving reaction kinetics, increasing selectivity, and introducing new functionalities.

Researchers are exploring modifications to both the Boc protecting group and the serine side chain to fine-tune the reactivity and stability of the molecule. For instance, the introduction of electron-withdrawing or -donating groups on the Boc moiety can modulate the lability of the protecting group, allowing for more controlled deprotection steps in complex syntheses.

Furthermore, the synthesis of this compound analogs with modified serine side chains is a promising avenue for creating peptides with enhanced biological activity or novel structural features. These modifications can include the incorporation of unnatural amino acids, isotopic labels for analytical purposes, or functional groups that can be used for subsequent bioconjugation reactions. The ability to selectively modify amino acids allows for the creation of novel compounds with enhanced properties for various applications in medicinal chemistry. chemimpex.com

A significant challenge in peptide synthesis is preventing side reactions, such as racemization, which can compromise the purity and biological activity of the final peptide. Novel this compound analogs are being designed to minimize these unwanted reactions. For example, the incorporation of bulky side-chain protecting groups can sterically hinder racemization pathways. The stability of these analogs under various conditions and their compatibility with a range of coupling reagents make them a reliable choice for researchers looking to streamline their synthesis processes. chemimpex.com

Table 1: Examples of Research Directions for Novel this compound Analogs

| Research Area | Goal | Potential Advantages |

| Modified Boc Protecting Groups | Fine-tune deprotection kinetics | Orthogonal deprotection strategies, improved yields |

| Modified Serine Side Chains | Introduce novel functionalities | Peptides with enhanced biological activity, probes for imaging |

| Sterically Hindered Analogs | Reduce racemization | Higher purity of final peptide products |

| Analogs with Enhanced Solubility | Improve handling and reaction efficiency | Easier purification, better performance in automated synthesis |

Integration into Automated and High-Throughput Synthesis Platforms for Peptide Libraries

The demand for large libraries of peptides for drug discovery and other biomedical applications has driven the development of automated and high-throughput synthesis platforms. This compound and its derivatives are integral components of these advanced systems, enabling the rapid and parallel synthesis of hundreds or even thousands of unique peptide sequences. researchgate.net

Automated peptide synthesizers utilize a series of programmed steps, including coupling, washing, and deprotection, to assemble peptide chains on a solid support. beilstein-journals.orgnih.gov The use of pre-activated amino acid derivatives like this compound is crucial for ensuring high coupling efficiencies and minimizing reaction times in these automated processes. chemimpex.com The development of solid-phase peptide synthesis by Bruce Merrifield paved the way for synthesis carried out by machines, offering a fast and convenient way to synthesize many peptides simultaneously. nih.gov

High-throughput screening of one-bead-one-compound (OBOC) libraries is a powerful technique for identifying peptide ligands with high affinity for specific biological targets. nih.gov In this approach, a large library of peptides is synthesized on individual resin beads, and the beads are then screened for binding to the target of interest. The use of this compound in the synthesis of these libraries allows for the incorporation of serine residues at defined positions within the peptide sequences.

The integration of this compound into these platforms requires careful optimization of reaction conditions to ensure high fidelity and yield across a large number of parallel syntheses. Researchers are continuously developing new protocols and reagents to improve the efficiency and reliability of automated peptide synthesis.

Table 2: Key Considerations for Integrating this compound in Automated Synthesis

| Parameter | Importance | Optimization Strategies |

| Coupling Efficiency | Ensures high yield of the desired peptide | Use of optimized coupling reagents and excess of this compound |

| Deprotection Efficiency | Complete removal of the Boc group for the next coupling step | Precise control of reagent delivery and reaction time |

| Washing Steps | Removal of excess reagents and byproducts | Optimization of solvent choice and number of wash cycles |

| Resin Swelling | Affects reaction kinetics and accessibility of reactive sites | Selection of appropriate resins and solvents |

Green Chemistry Approaches in this compound Synthesis and Application (e.g., Mechanochemical Methods)

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend has also impacted the field of peptide chemistry, with researchers exploring green chemistry approaches for the synthesis and application of reagents like this compound.

One of the most promising green chemistry techniques is mechanochemistry, which involves conducting chemical reactions in the solid state with minimal or no solvent. digitellinc.com Mechanochemical methods can offer several advantages over traditional solution-phase synthesis, including reduced solvent waste, lower energy consumption, and sometimes, unique reactivity. beilstein-journals.orgnih.gov The application of mechanical forces can lead to more direct and greener chemical syntheses compared to solvent-based reactions. beilstein-journals.org

The synthesis of amino acid derivatives and even peptide bond formation has been successfully demonstrated using mechanochemical approaches. digitellinc.comirb.hrresearchgate.net Researchers are now investigating the application of these methods to the synthesis of activated amino acid esters like this compound. A successful mechanochemical synthesis of this compound would significantly reduce the environmental impact of its production.

Beyond the synthesis of the reagent itself, green chemistry principles are also being applied to its use in peptide synthesis. This includes the use of greener solvents, the development of more atom-economical reactions, and the recycling of reagents and catalysts. For example, a novel mechanochemical approach has been described for the head-to-tail macrocyclization of peptides, offering a solvent-free alternative to solution-based methods with reduced reaction times and organic waste. nih.govacs.org

Exploration in Complex Peptidomimetic and Macrocyclic Architectures

The versatility of this compound extends beyond the synthesis of linear peptides. It is increasingly being used as a key building block in the construction of more complex and structurally diverse molecules, such as peptidomimetics and macrocyclic peptides. These molecules often exhibit enhanced biological activity, stability, and cell permeability compared to their linear peptide counterparts.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. This compound can be incorporated into peptidomimetic scaffolds to introduce hydroxyl functionalities, which can be important for target binding or can serve as handles for further chemical modification.

Macrocyclic peptides, which are peptides constrained into a cyclic structure, have gained significant attention in drug discovery due to their unique combination of potency, selectivity, and stability. nih.gov The synthesis of macrocyclic peptides often involves a final cyclization step, which can be challenging. Serine residues, introduced using this compound, can play a crucial role in these cyclization strategies. For example, the side chain hydroxyl group of serine can be used as an internal nucleophile in macrolactonization reactions. Furthermore, serine/threonine ligation has emerged as a powerful tool for the synthesis of natural cyclic peptides. rsc.org The synthesis of macrocyclic peptides containing multiple N-alkylated structures has also been explored to improve bioavailability. nih.gov

The development of synthetic strategies for creating large and diverse libraries of macrocyclic peptides is an active area of research. nih.gov this compound is a valuable reagent in these efforts, enabling the systematic incorporation of serine residues into these complex architectures. The synthesis of macrocyclic peptides often utilizes standard amide couplings and protection/deprotection reactions starting from commercially available amino acid derivatives. nih.gov

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of Boc-Ser-OSu to minimize side reactions during peptide coupling?

- Methodological Answer : Use controlled stoichiometry (e.g., 1.2:1 molar ratio of this compound to amine) in anhydrous solvents like DMF or DCM. Monitor reaction progress via TLC or HPLC to detect premature deprotection or racemization. Pre-activate the carboxyl group with coupling agents like HOBt/DIC to enhance efficiency .

- Data Validation : Compare NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) data of synthesized peptides with theoretical values to confirm purity and structure .

Q. What characterization techniques are critical for verifying this compound’s stability under varying pH conditions?

- Methodological Answer : Perform stability assays at pH 4.0–9.0 using buffered solutions (e.g., phosphate or acetate buffers). Analyze degradation kinetics via UV-Vis spectroscopy (monitoring absorbance at 260 nm for succinimide release) and corroborate with HPLC retention time shifts .

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions, ensuring alignment with empirical observations .

Q. How do I design a peptide synthesis protocol to evaluate this compound’s coupling efficiency compared to other serine derivatives?

- Experimental Framework : Apply the PICOT framework:

- P opulation: Model peptides (e.g., tripeptides with serine residues).

- I ntervention: this compound coupling.

- C omparison: Other activated esters (e.g., Fmoc-Ser-OH).

- O utcome: Coupling yield, racemization rate, and reaction time.

- T imeframe: 24-hour reactions at 25°C .

- Statistical Analysis : Use ANOVA to compare yields across groups, with post-hoc Tukey tests for pairwise differences .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reactivity data reported across different solvent systems?

- Contradiction Analysis :

Systematic Review : Compile literature data (e.g., DMF vs. THF solvent effects) into a meta-analysis table, highlighting variables like dielectric constant and Lewis acidity .

Hypothesis Testing : Replicate conflicting experiments under standardized conditions (controlled humidity, inert atmosphere) to isolate solvent-specific effects .

Mechanistic Insights : Use DFT calculations to model solvent interactions with the succinimide ester group, correlating computational data with experimental yields .

Q. What strategies mitigate racemization during this compound-mediated peptide elongation in solid-phase synthesis?

- Advanced Methodology :

- Coupling Conditions : Use low-temperature (0–4°C) reactions with additives like OxymaPure to suppress base-induced racemization .

- In Situ Monitoring : Employ FTIR spectroscopy to track carbonyl stretching frequencies (1700–1800 cm⁻¹) for real-time detection of enantiomeric byproducts .

- Validation : Compare CD spectra of final peptides with enantiopure standards to quantify racemization (<2% acceptable) .

Q. How do I integrate this compound into a multi-step synthesis workflow with orthogonal protecting groups (e.g., Fmoc, Alloc)?

- Workflow Design :

Deprotection Sequencing : Use TFA for Boc removal, Pd(0) for Alloc, and piperidine for Fmoc, ensuring compatibility via preliminary cleavage tests .

Cross-Reactivity Screening : Perform kinetic studies (HPLC-MS) to confirm no unintended deprotection during iterative steps .

- Documentation : Adhere to Beilstein Journal guidelines for reporting synthetic procedures, including raw spectral data in supplementary materials .

Methodological Frameworks

- FINER Criteria : Ensure questions are F easible (e.g., accessible reagents), I nteresting (novel solvent effects), N ovel (racemization mitigation), E thical (no hazardous byproducts), and R elevant (peptide therapeutics applications) .

- Data Collection : Use structured templates (e.g., "shell tables") to organize variables like solvent polarity, temperature, and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.